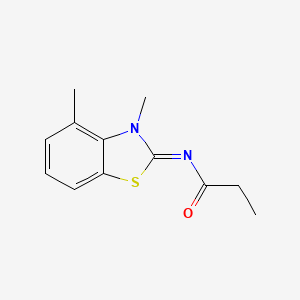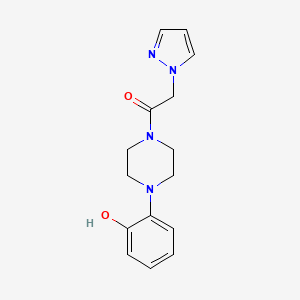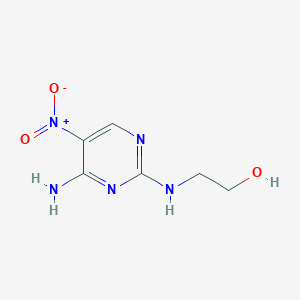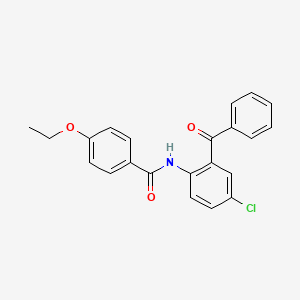
N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)propanamide, also known as DMABN, is a synthetic compound that has been studied for its potential applications in various scientific research fields.
Mecanismo De Acción
The mechanism of action of N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)propanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which play a role in inflammation. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro, this compound has been shown to inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). In vivo, this compound has been shown to exhibit anti-tumor activity in mouse models of breast and lung cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)propanamide is its versatility in various scientific research fields. This compound can be used as a fluorescent probe, a catalyst, and a therapeutic agent. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)propanamide. One direction is the development of more efficient synthesis methods for this compound and its derivatives. Another direction is the study of the structure-activity relationship of this compound and its derivatives to identify more potent and selective compounds. Additionally, the potential use of this compound in the treatment of other diseases, such as Alzheimer's disease and diabetes, should be explored. Finally, the development of this compound-based materials with novel properties and applications should be investigated.
Métodos De Síntesis
N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)propanamide can be synthesized through a multi-step process involving the reaction of 2-aminobenzothiazole with acetylacetone, followed by the reaction of the resulting intermediate with 3,4-dimethylbenzaldehyde. The final product is obtained through the reaction of the intermediate with propanoyl chloride.
Aplicaciones Científicas De Investigación
N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)propanamide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been shown to possess anti-cancer, anti-inflammatory, and anti-bacterial properties. In materials science, this compound has been studied for its potential applications as a fluorescent probe and in the development of organic light-emitting diodes. In catalysis, this compound has been shown to exhibit catalytic activity in various reactions, including the Friedel-Crafts reaction.
Propiedades
IUPAC Name |
N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-4-10(15)13-12-14(3)11-8(2)6-5-7-9(11)16-12/h5-7H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTOXWOLWAEXQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N=C1N(C2=C(C=CC=C2S1)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[Methyl(7H-purin-6-yl)amino]-1-(4-prop-2-ynylpiperazin-1-yl)ethanone](/img/structure/B2941335.png)


![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-((2-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one](/img/structure/B2941341.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/no-structure.png)

![2-[(3-cyano-6-methyl-4-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2941348.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(2-morpholinoethyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2941352.png)

![2-Amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carboxamide](/img/structure/B2941354.png)
![3-{4-[4-(Pyridin-2-yl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2941355.png)